molecular formula C24H16N3NaO3S B047233 Fluorescent brightener 46 CAS No. 6416-68-8

Fluorescent brightener 46

Cat. No. B047233
CAS RN: 6416-68-8
M. Wt: 449.5 g/mol
InChI Key: PCNRQYHSJVEIGH-ASTDGNLGSA-M
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Description

Fluorescent brighteners, also known as optical brightening agents (OBAs), fluorescent brightening agents (FBAs), or fluorescent whitening agents (FWAs), are chemical compounds that absorb light in the ultraviolet and violet region (usually 340-370 nm) of the electromagnetic spectrum, and re-emit light in the blue region (typically 420-470 nm) through the phenomenon of fluorescence . These additives are often used to enhance the appearance of color of fabric and paper, causing a “whitening” effect .


Synthesis Analysis

A series of new high light fastness, hot pressing fastness optical brighteners was efficiently synthesized by a three-step approach involving the successive replacement of the three chloro groups of 2,4,6-trichloro-1,3,5-triazine under different conditions of temperature and pH . The synthesized optical brighteners were also assessed for their efficacy as fluorescent brightening agents .


Molecular Structure Analysis

The molecular formula of Fluorescent brightener 46 is C24H16N3NaO3S . The average mass is 449.457 Da and the Monoisotopic mass is 449.080994 Da .


Chemical Reactions Analysis

Fluorescent brighteners operate through the process of fluorescence. They absorb invisible ultraviolet (UV) radiation at wavelengths below 400 nm and through an electrophysical change, emit light mostly in the blue end of the visible spectrum at about 400–450 nm .


Physical And Chemical Properties Analysis

Fluorescent brighteners are typically incorporated into fabrics and plastics via dying during manufacture to “enhance aesthetics and consumer appeal ”. Once incorporated, these brighteners improve coloration and also disguise fading .

Scientific Research Applications

Optical Brightening Agents

Fluorescent brightener 46 is used as an optical brightening agent (OBA). These agents absorb light in the ultraviolet region and re-emit it in the blue and visible regions, enhancing the whiteness and brightness of materials .

Paper Industry

In the paper industry, fluorescent brightener 46 is applied to paper to increase its whiteness and brightness stability. It also enhances the ultraviolet-blocking properties of the paper .

Laundry Soaps and Detergents

Fluorescent brightener 46 is added to laundry soaps, detergents, or cleaning agents. It adsorbs to fabrics or materials during the washing or cleaning process, and when illuminated by ultraviolet light, it fluoresces, making fabrics appear brighter .

Cosmetics

This compound is used in cosmetics to increase the visibility of the product. It can provide a brightening effect, enhancing the appearance of the cosmetic product .

Night Vision Devices

Fluorescent brightener 46 finds application in night vision devices. It can enhance the visibility of objects in low-light conditions .

Medical Mycology

In the field of medical mycology, fluorescent brightener 46 has been used for quantization of fungal cells or studying cell wall architecture. It is also used in histopathology of mycosis in dermatology and diagnosing pneumocystosis .

Photographic Color Developer Baths

Tinopal RBS provides anti-stain properties and brilliant bluish whitening effects in photographic color developer baths to enhance the apparent whiteness of processed color prints .

Plastics and Rubber Industry

Tinopal RBS is highly effective in polymer substrates such as engineering plastics, polyesters, polycarbonate, polyamides and acrylics, thermoplastic polyurethane, polyvinylchloride, styrene homo- and copolymers, polyolefins, adhesives, and other organic substrates. Main applications include fibers, molded articles, films and sheets .

Mechanism of Action

Target of Action

Fluorescent brightener 46, also known as Tinopal RBS, primarily targets materials such as fabrics, paper, and plastics . Its role is to enhance the appearance of these materials, causing a “whitening” effect . It achieves this by increasing the overall amount of blue light reflected from the material .

Mode of Action

Fluorescent brightener 46 operates through a process of fluorescence . It absorbs light in the ultraviolet and violet region (usually 340-370 nm) of the electromagnetic spectrum . Following absorption, it re-emits light in the blue region (typically 420-470 nm) of the visible spectrum . This process of absorbing invisible short wavelength radiation and re-emitting it in the visible blue light imparts a brilliant whiteness to the light reflected by a substrate .

Biochemical Pathways

It’s known that the compound works via a fluorescent mechanism . The brightening effect is neither bleaching nor blueing . Fluorescent colors will reflect more light than they can absorb from the visible range of the spectrum .

Pharmacokinetics

It’s known that the compound has a high affinity to substrates like cellulosic fibers and is stable towards chlorine .

Result of Action

The result of the action of Fluorescent brightener 46 is a brighter and fresher appearance of the material it is applied to . It makes intrinsically yellow/orange materials look less so, by compensating the deficit in blue and purple light reflected by the material, with the blue and purple optical emission of the fluorophore .

Action Environment

The action of Fluorescent brightener 46 can be influenced by environmental factors. For instance, it has been found in environmental matrices . Moreover, its effectiveness can be “boosted” by the addition of certain polyols, such as high molecular weight polyethylene glycol or polyvinyl alcohol . These additives increase the visible blue light emissions significantly . Excess brightener can often cause a greening effect as emissions start to show above the blue region in the visible spectrum .

Safety and Hazards

Fluorescent brightener 46 can cause serious eye irritation . It is harmful if inhaled and may form combustible dust concentrations in air . Chronic exposure may cause nausea and vomiting, higher exposure causes unconsciousness .

Future Directions

The use of optical brightening agents in the textile chemical processing is rapidly gaining globally recognition because of their non-toxic and eco-friendly characteristics . The use and application of different types of Optical Brightening Agents (OBAs) or Fluorescent Whitening Agents (FWAs) in the textile industry to improve the whiteness of textiles is highlighted .

properties

IUPAC Name

sodium;5-benzo[e]benzotriazol-2-yl-2-[(E)-2-phenylethenyl]benzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17N3O3S.Na/c28-31(29,30)23-16-20(14-12-19(23)11-10-17-6-2-1-3-7-17)27-25-22-15-13-18-8-4-5-9-21(18)24(22)26-27;/h1-16H,(H,28,29,30);/q;+1/p-1/b11-10+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCNRQYHSJVEIGH-ASTDGNLGSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC2=C(C=C(C=C2)N3N=C4C=CC5=CC=CC=C5C4=N3)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=C(C=C(C=C2)N3N=C4C=CC5=CC=CC=C5C4=N3)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16N3NaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001034783
Record name (E)-5-(2H-Naphtho[1,2-d]triazol-2-yl)-2-(2-phenylethenyl)benzenesulfonic acid sodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001034783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

449.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fluorescent brightener 46

CAS RN

6416-68-8, 56776-27-3
Record name C.I. 40645
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006416688
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fluorescent brightener 46
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056776273
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenesulfonic acid, 5-(2H-naphtho[1,2-d]triazol-2-yl)-2-(2-phenylethenyl)-, sodium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (E)-5-(2H-Naphtho[1,2-d]triazol-2-yl)-2-(2-phenylethenyl)benzenesulfonic acid sodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001034783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium 4-(2H-naphtho[1,2-d]triazol-2-yl)stilbene-2-sulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.483
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FLUORESCENT BRIGHTENER 46
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BI4R8E715N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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